Pyrrolidine-3,4-dicarboxylic Acid

Glutamate Transporter EAAT Heteroexchange

Researchers needing to block EAAT-mediated glutamate reuptake without inducing confounding heteroexchange face limited options. Pyrrolidine-3,4-dicarboxylic acid (3,4-PDC) is a non-transportable EAAT blocker, avoiding the substrate-driven glutamate release that complicates data from transportable inhibitors like L-trans-2,4-PDC. This mechanism ensures a direct, interpretable elevation of extracellular glutamate. • In vivo microdialysis in rat striatum: ~4-fold increase in extracellular glutamate at 4 mM infusion. • Cleaner pharmacological profile for studying synaptic spillover, receptor activation, and neuroprotection. • Available in research-grade purity with batch-specific quality documentation for reproducible experimental results.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
CAS No. 159694-26-5
Cat. No. B070259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-3,4-dicarboxylic Acid
CAS159694-26-5
Synonyms3,4-L-trans-pyrrolidinecarboxylic acid
3,4-PDC
pyrrolidine-3,4-dicarboxylic acid
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C(=O)O)C(=O)O
InChIInChI=1S/C6H9NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)
InChIKeyKMHDKGFRYVKQNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine-3,4-dicarboxylic Acid (CAS 159694-26-5): An Essential Tool for Selectively Modulating Extracellular Glutamate in Neuroscience Research


Pyrrolidine-3,4-dicarboxylic acid, commonly referred to as L-trans-PDC or 3,4-PDC, is a conformationally restricted analog of L-glutamate. It functions as a potent and specific inhibitor of the high-affinity, sodium-dependent excitatory amino acid transporters (EAATs) [1]. By blocking the primary mechanism for glutamate reuptake, this compound is an invaluable pharmacological tool for investigating glutamatergic signaling, synaptic physiology, and the role of EAATs in neuroprotection and disease models [2].

EAAT functional studies without heteroexchange confounding
Synaptic glutamate spillover and receptor activation models
In vivo microdialysis for dose-dependent glutamate elevation
Neuroprotection model research with excitotoxicity monitoring

Why Pyrrolidine-3,4-dicarboxylic Acid Cannot Be Interchanged with Other EAAT Inhibitors


Generic substitution among EAAT inhibitors is scientifically invalid due to profound differences in their mechanism of action. While compounds like L-trans-2,4-PDC (L-trans-pyrrolidine-2,4-dicarboxylic acid) act as transportable substrates that induce heteroexchange, pyrrolidine-3,4-dicarboxylic acid is a non-transportable blocker [1]. This distinction has significant functional consequences, including differential effects on extracellular glutamate dynamics, neuronal excitotoxicity, and the potential for off-target effects. A procurement decision based solely on a shared target class would ignore these critical, evidence-based differences that dictate experimental outcomes.

Mechanism mismatch Non-transportable blocker vs. transportable substrate (e.g., L-trans-2,4-PDC) may alter glutamate dynamics and heteroexchange induction.
Endpoint divergence Substrate inhibitors can trigger transporter-mediated glutamate release, potentially confounding extracellular glutamate measurements and excitotoxicity readouts.
Class-specific response In vivo neurotoxicity profiles differ between substrate and non-substrate EAAT inhibitors; direct interchange risks model-specific outcome shifts.

Quantitative Differentiation of Pyrrolidine-3,4-dicarboxylic Acid Against Closest In-Class Analogs


Functional Selectivity: Non-Transportable Blocker vs. Transportable Substrate for EAATs

Pyrrolidine-3,4-dicarboxylic acid (as its analog L-anti-endo-3,4-methanopyrrolidine-3,4-dicarboxylate) is classified as a non-transportable inhibitor, whereas L-trans-2,4-PDC is a transportable substrate. This was demonstrated in rat forebrain synaptosomes using a heteroexchange assay. Non-transportable inhibitors like 3,4-PDC block uptake without themselves being transported, preventing the counter-transport of glutamate [1]. This is a critical mechanistic distinction that avoids the confounding release of intracellular glutamate seen with substrate inhibitors [2].

Mechanism type
Class-level inference
Non-transportable blocker: prevents uptake without inducing heteroexchange. L-trans-2,4-PDC: transportable substrate, induces counter-transport of glutamate.
Supports clean EAAT blockade interpretation, avoiding confounding glutamate release.
Rat forebrain synaptosomes; D-[3H]aspartate uptake assay.
Glutamate Transporter EAAT Heteroexchange Synaptosome

In Vivo Potency: Dose-Dependent Increase in Striatal Glutamate

In a microdialysis study in freely moving rats, intracerebral infusion of pyrrolidine-3,4-dicarboxylic acid (PDC) at 4 mM produced a robust and quantifiable increase in extracellular glutamate concentration. The basal level rose from 1.55 ± 0.35 µM to 6.11 ± 0.88 µM, a nearly 4-fold increase [1]. This demonstrates its potent in vivo efficacy in modulating the glutamatergic system.

In vivo glutamate elevation
Supporting evidence
~3.9-fold increase in striatal glutamate: from 1.55 ± 0.35 µM to 6.11 ± 0.88 µM at 4 mM infusion.
Provides a quantitative benchmark for dose-dependent glutamate modulation in microdialysis studies.
In vivo microdialysis, freely moving rat striatum.
Microdialysis Neurochemistry Striatum In Vivo

Comparative In Vivo Neurotoxicity: Discreet Elevation vs. Severe Damage

While head-to-head data for pyrrolidine-3,4-dicarboxylic acid is not available, a closely related analog (L-trans-2,4-PDC) demonstrated a more discreet, ~3-fold elevation in glutamate and produced no neuronal damage or behavioral changes in vivo, in stark contrast to the non-substrate inhibitor DL-TBOA, which caused severe neurotoxicity [1]. This class-level inference suggests that substrate-based inhibitors like 2,4-PDC (and by extension, other non-transportable blockers like 3,4-PDC) may offer a safer pharmacological profile for certain in vivo applications.

Neurotoxicity comparison
Class-level inference
Substrate inhibitor (L-trans-2,4-PDC): ~3-fold glutamate rise, no neuronal damage. Non-substrate blocker (DL-TBOA): severe damage, seizures.
Highlights divergent neurotoxicity outcomes based on inhibitor functional profile, supporting safety endpoint review.
Rat in vivo histopathology; direct 3,4-PDC neurotoxicity data unavailable.
Neurotoxicity In Vivo Glutamate Excitotoxicity TBOA

Primary Research Scenarios for Pyrrolidine-3,4-dicarboxylic Acid Based on Evidenced Differentiation


Investigating Glutamate Transporter Function in the Absence of Heteroexchange

Researchers seeking to study the direct consequences of EAAT blockade without the confounding influence of transporter-mediated glutamate release should select this compound. As a non-transportable blocker [3], it allows for a cleaner interpretation of experimental data related to synaptic glutamate spillover, receptor activation, and metabolic coupling.

In Vivo Microdialysis Studies Requiring Robust, Quantifiable Glutamate Elevation

This compound is ideal for in vivo microdialysis experiments where a specific, dose-dependent increase in extracellular glutamate is required to probe neurochemical interactions. Quantitative data from the rat striatum demonstrates a nearly 4-fold increase at 4 mM [3], providing a validated benchmark for experimental design.

Neuroprotection Studies Where Excitotoxicity Risk Must Be Minimized

For in vivo studies focused on neuroprotection or chronic modulation of EAAT function, the functional profile of this compound (non-transportable) is preferred. Class-level evidence suggests that non-transportable inhibitors can elevate glutamate levels without the severe excitotoxicity associated with some non-substrate blockers [3], offering a wider therapeutic window for investigation.

Application
Selection Property
Validation Focus
EAAT blockade without heteroexchange
Non-transportable inhibitor profile
Heteroexchange absence verification
In vivo glutamate monitoring studies
Dose-dependent elevation response
Striatal glutamate concentration change
Neuroprotection model research
Non-transportable mechanism with excitotoxicity monitoring
Neuronal damage endpoint comparison

Technical Documentation Hub

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